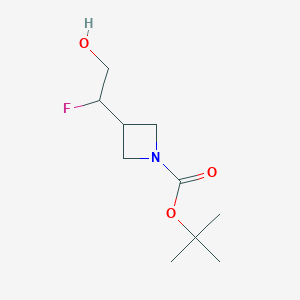

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butyl carbamate protective group. This compound is structurally characterized by a four-membered azetidine ring substituted with a 1-fluoro-2-hydroxyethyl chain.

Properties

Molecular Formula |

C10H18FNO3 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

OCEFKMAZQXEHRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(CO)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

Azetidine-3-carboxylic acid is converted into its methyl ester or directly protected at the nitrogen with a tert-butoxycarbonyl group (Boc protection), typically using tert-butyl dicarbonate in the presence of a base such as triethylamine . This step yields tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate or related intermediates.

Example: Triethylamine (TEA) is added dropwise to the azetidine derivative at 5–15 °C, followed by addition of Boc anhydride, stirring for 16 hours to ensure full conversion.

Hydroxymethylation and Sulfonylation

The hydroxyl group on the ethyl substituent is converted to a good leaving group via sulfonylation using reagents such as para-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of an amine base (e.g., triethylamine). This forms tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or the tosylate analog.

This step is crucial for subsequent nucleophilic substitution with fluoride.

Fluorination

Fluorination is achieved by nucleophilic substitution of the sulfonate ester with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex .

The reaction typically occurs under mild conditions to avoid decomposition, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate as a key intermediate.

In some cases, a small amount (1–5%) of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate is formed as a by-product, which can be removed by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction to reduce impurities below 1%.

Reduction and Hydroxylation

The fluorinated intermediate is then subjected to reduction using hydride reducing agents such as sodium triacetoxyborohydride , Red-Al , lithium aluminum hydride (LAH) , or diisobutylaluminum hydride (DIBAL) to introduce the hydroxyethyl group adjacent to the fluorine atom.

This step yields the target compound tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Boc Protection | Boc anhydride, triethylamine, 5–15 °C, 16 h | Exothermic reaction, gas evolution | >90% (typical) |

| Sulfonylation | Tosyl chloride or mesyl chloride, triethylamine | Room temperature, organic solvent | 85–95% |

| Fluorination | TBAF or HF/trimethylamine, mild temperature | Formation of minor chloromethyl impurity | 80–90% |

| Reduction/Hydroxylation | Sodium triacetoxyborohydride or LAH, controlled temp | Multiple hydride reagents possible | 75–85% |

Analytical and Purification Techniques

Purification is commonly performed by aqueous extraction and organic solvent washes to remove impurities such as chloromethyl by-products.

Characterization includes:

Typical NMR data show characteristic shifts for the azetidine ring protons and fluorine-coupled signals confirming the fluorohydroxyethyl substitution.

Summary of Research Findings

The synthetic route is robust and scalable, demonstrated on multi-kilogram scale in patent literature.

The choice of fluorinating reagent and hydride reducing agent influences yield and purity.

Use of DABCO and aqueous extraction effectively reduces chloromethyl impurities.

The Boc protecting group is stable through fluorination and reduction steps but is removable under acidic conditions if needed for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluoro group could result in various substituted azetidine derivatives .

Scientific Research Applications

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound with a molecular weight of 234.27 g/mol and the molecular formula . It features a tert-butyl ester group, a fluoro group, and a hydroxyl group, along with an azetidine ring. This compound is intended for research purposes, not for human therapeutic or veterinary applications.

Potential Applications

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has potential applications in medicinal chemistry because its structural features may influence biological activity. It could be explored for use in drug development targeting specific enzymes or receptors involved in various diseases. Its reactivity may allow for further modifications to create derivatives with enhanced properties.

Interaction studies focus on its binding affinity and selectivity towards biological targets and are crucial for understanding the compound's mechanism of action and potential therapeutic applications. The fluoro group is particularly significant in enhancing interactions with protein targets, which can lead to modulation of their activity.

Azetidine Derivatives as JAK Inhibitors

Azetidine derivatives, including Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate, may act as JAK inhibitors useful in the treatment of JAK-associated diseases, such as inflammatory and autoimmune disorders, as well as cancer .

Protein kinases (PKs) are a group of enzymes that regulate diverse, important biological processes including cell growth, survival and differentiation, organ formation and morphogenesis, neovascularization, tissue repair and regeneration, among others . Protein kinases exert their physiological functions through catalyzing the phosphorylation of proteins (or substrates) and thereby modulating the cellular activities of the substrates in various biological contexts . In addition to the functions in normal tissues/organs, many protein kinases also play more specialized roles in a host of human diseases including cancer .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro-hydroxyethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The azetidine ring provides a rigid framework that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Tert-butyl 3-(2-Hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

Tert-butyl 3-(2-Bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Substituents : 2-bromoethyl group.

- Molecular Weight : 264.16 g/mol.

- Key Properties : Bromine increases molecular weight and introduces a reactive site for nucleophilic substitution. The compound has a calculated LogP of 2.23, indicating moderate lipophilicity .

- Applications : Used in cross-coupling reactions or alkylation processes .

Tert-butyl 3-(1-Amino-2,2-Difluoroethyl)azetidine-1-carboxylate (CAS 2229296-12-0)

- Substituents: 1-amino-2,2-difluoroethyl group.

- Molecular Weight : 236.26 g/mol.

- Key Properties: The difluoro motif enhances metabolic stability and electron-withdrawing effects. The amino group allows for conjugation or salt formation, improving solubility in acidic conditions .

Fluorinated vs. Non-Fluorinated Derivatives

- Fluorinated Analogs : Fluorine is typically introduced via electrophilic fluorination or nucleophilic displacement of leaving groups (e.g., bromine). For example, tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate () can undergo halogen exchange to install fluorine .

- Hydroxyethyl Derivatives : Synthesized via epoxide ring-opening or reduction of ketone intermediates. highlights the use of reductive amination or hydroxylation strategies .

Heteroatom-Functionalized Derivatives

- Boronate Esters : describes Ni-catalyzed carboboration to install glycosyl-boronate groups on azetidines, a method applicable to diverse substituents .

- Ester and Amide Derivatives : Compounds like tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate () are synthesized via condensation reactions, emphasizing the versatility of azetidine carboxylates in forming electrophilic adducts .

Lipophilicity and Solubility

- The fluorine atom in tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate increases lipophilicity (LogP ~1.8–2.5) compared to its non-fluorinated counterpart (LogP ~1.2) .

- Hydroxyl groups improve aqueous solubility but may reduce membrane permeability, as seen in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3, ) .

Metabolic Stability

- Fluorination generally enhances resistance to oxidative metabolism. For example, tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate () is expected to exhibit longer half-lives in vivo compared to hydroxylated analogs .

Data Tables

Table 1. Comparison of Key Azetidine Derivatives

Biological Activity

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the azetidine class, characterized by its unique molecular structure which includes a tert-butyl ester group, a fluoro group, and a hydroxyl group. These structural features suggest potential biological activities, making it a candidate for further research in medicinal chemistry.

- Molecular Formula : C10H18FNO3

- Molecular Weight : 234.27 g/mol

- Structural Features :

- Tert-butyl group enhances lipophilicity.

- Fluoro and hydroxy groups improve reactivity and interaction with biological targets.

The presence of the azetidine ring contributes to the compound's structural rigidity, which is essential for its interaction with biological systems. The unique combination of functional groups may allow for specific binding to enzymes or receptors involved in various disease pathways .

The biological activity of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is hypothesized to involve:

- Binding Affinity : The fluoro group enhances binding affinity towards protein targets, potentially modulating their activity.

- Hydrogen Bonding : The hydroxyethyl moiety can form hydrogen bonds with biological molecules, influencing their functional states.

- Enzyme Interaction : The azetidine structure may facilitate interactions with specific enzymes or receptors, leading to alterations in signaling pathways .

Comparative Analysis with Related Compounds

To better understand the potential of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Notable Biological Activity |

|---|---|---|---|

| Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate | 234.27 | Tert-butyl, Fluoro, Hydroxy | Antimicrobial, Anti-inflammatory |

| Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 235.25 | Tert-butyl, Hydroxy | Antimicrobial |

| Tert-butyl N-(5-Isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate | 287 | Tert-butyl, Pyrazolo group | CDK9 inhibition |

This comparative analysis highlights the unique aspects of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate in relation to its analogs. The presence of the fluorinated hydroxyethyl side chain may enhance its biological activity compared to non-fluorinated counterparts .

Case Studies and Research Findings

While direct case studies specifically involving tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate are scarce, related compounds have shown promising results in various assays:

- Cell Proliferation Assays : Compounds similar in structure have been tested against various cancer cell lines (e.g., MDA-MB-231), demonstrating significant inhibition of cell growth and induction of apoptosis .

- In Vitro Studies : Research has indicated that modifications in the azetidine structure can lead to enhanced selectivity and potency against specific targets, suggesting that tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate could follow suit if subjected to similar testing .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate?

Synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Protection of the azetidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to form the tert-butyl carbamate .

- Introduction of the 1-fluoro-2-hydroxyethyl group via nucleophilic substitution or coupling reactions, requiring fluorinating agents (e.g., Selectfluor®) and controlled pH/temperature to prevent side reactions .

- Deprotection and purification using chromatography or recrystallization to isolate the final product . Optimization of catalysts (e.g., palladium for coupling) and solvents (e.g., THF or DMF) is critical for yield improvement .

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Methodological strategies include:

- Temperature control : Reactions involving fluorination or hydroxylation often require low temperatures (−20°C to 0°C) to minimize decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in stereoselective steps .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for structural confirmation and purity assessment?

- X-ray crystallography : Use SHELX software for high-resolution structural determination, particularly for resolving stereochemistry of the fluorinated hydroxyethyl group .

- NMR spectroscopy : ¹⁹F NMR and 2D COSY/HSQC are essential for tracking fluorine incorporation and verifying regioselectivity .

- Mass spectrometry (HRMS) : Accurately confirms molecular weight and detects trace impurities .

Q. How does the 1-fluoro-2-hydroxyethyl substituent influence the compound’s reactivity and biological interactions?

- Electronic effects : Fluorine’s electronegativity enhances the hydroxyl group’s acidity, facilitating hydrogen bonding with biological targets (e.g., enzymes) .

- Steric considerations : The hydroxyethyl group’s conformation impacts binding affinity in molecular docking studies, as shown in analogs targeting neurological receptors .

- Comparative studies with non-fluorinated analogs (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) reveal reduced metabolic stability in fluorinated derivatives due to altered CYP450 interactions .

Q. What strategies resolve contradictions in reported synthetic yields or unexpected reaction outcomes?

- Systematic replication : Reproduce literature procedures while varying one parameter (e.g., solvent, catalyst loading) to identify critical variables .

- Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., over-fluorinated byproducts) that may explain yield discrepancies .

- Computational modeling : DFT calculations predict energetic barriers for fluorination steps, guiding experimental redesign .

Methodological Recommendations

- Crystallography : Prioritize SHELXL for refining high-resolution structures, especially for resolving fluorine’s positional disorder .

- Biological assays : Use in vitro cytotoxicity screens (e.g., MTT assay) paired with molecular dynamics simulations to predict binding modes .

- Data validation : Cross-reference NMR shifts with calculated chemical shifts (e.g., using ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.